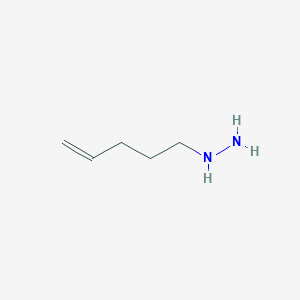

(Pent-4-en-1-yl)hydrazine

Description

Structure

3D Structure

Properties

CAS No. |

146097-29-2 |

|---|---|

Molecular Formula |

C5H12N2 |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

pent-4-enylhydrazine |

InChI |

InChI=1S/C5H12N2/c1-2-3-4-5-7-6/h2,7H,1,3-6H2 |

InChI Key |

NGNUCBHWTXOGAL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCNN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pent 4 En 1 Yl Hydrazine and Analogues

Strategies for Establishing the Hydrazine (B178648) Moiety

The formation of the nitrogen-nitrogen (N-N) bond is the critical step in any hydrazine synthesis. Modern approaches have moved beyond classical methods, seeking greater efficiency, sustainability, and functional group tolerance. These can be broadly categorized into dehydrogenative couplings and nucleophilic/reductive strategies.

Dehydrogenative N-N Bond Formation Approaches

Dehydrogenative N-N bond formation represents an atom-economical strategy that involves the coupling of two N-H bonds to form a hydrazine, typically with the loss of hydrogen. This can be achieved through electrochemical means or with the aid of transition metal catalysts. rsc.org

Electrochemical synthesis offers a green and efficient alternative for creating N-N bonds, obviating the need for chemical oxidants by using electrons as a traceless reagent. ccspublishing.org.cnresearchgate.net The general principle involves the anodic oxidation of amine precursors to generate reactive intermediates that subsequently couple.

An electrochemical method for synthesizing tetrasubstituted hydrazines through the dehydrogenative dimerization of secondary amines has been successfully developed. ccspublishing.org.cn This process is typically conducted in a simple undivided cell under constant current, making it scalable and avoiding potential contamination from transition metal catalysts. ccspublishing.org.cn The proposed mechanism involves the oxidation of a secondary amine at the anode to form a radical cation. ccspublishing.org.cn This intermediate then loses a proton to generate an aminyl radical, and the homodimerization of two such radicals affords the hydrazine product. ccspublishing.org.cn

While much of the research has focused on aryl-substituted hydrazines from anilines or diarylamines, the principles can be extended to alkylamines. ccspublishing.org.cnnih.gov For the synthesis of an analogue of (Pent-4-en-1-yl)hydrazine, one could envision the electrochemical oxidation of a suitable precursor like N-(pent-4-en-1-yl)amine under similar conditions. Furthermore, strategies using ammonia (B1221849) surrogates, such as benzophenone (B1666685) imine, have been explored. acs.orgresearchgate.net In this approach, the imine undergoes electrochemical N-N coupling to form a benzophenone azine, which can then be hydrolyzed to release hydrazine. acs.orgresearchgate.net This method provides a pathway to hydrazine itself, which can then be functionalized.

| Method | Substrate Type | Key Features | Proposed Intermediate | Ref. |

| Anodic Dimerization | Secondary Amines | Constant current, undivided cell, catalyst-free | Aminyl Radical | ccspublishing.org.cn |

| Oxidative Coupling | Anilides | Side-product in Pd-catalyzed C-H acetoxylation | Diradical Intermediate | rsc.orgacs.org |

| Surrogate Homocoupling | Benzophenone Imine | Forms azine, followed by hydrolysis to hydrazine | Imine Radical/Cation | acs.orgresearchgate.net |

Transition metal catalysis provides a powerful toolkit for the oxidative coupling of amines to form hydrazines. nih.gov These reactions often involve a metal catalyst that facilitates the oxidation of the amine substrate, leading to N-N bond formation. acs.org Copper and nickel are among the most common metals employed for this transformation. rsc.orgnih.gov

Copper-catalyzed dehydrogenative homocoupling of secondary amines, such as diphenylamine, can produce tetrasubstituted hydrazines in the presence of an oxidant like oxygen. rsc.org The challenge in these reactions is often controlling selectivity, particularly in cross-coupling reactions, to avoid the formation of homocoupled byproducts. rsc.org More recent developments have focused on creating N-N bonds by coupling amines with other nitrogen sources. For instance, a nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with a wide range of aryl and secondary aliphatic amines has been reported to form hydrazides. nih.govorganic-chemistry.org This method is significant as it demonstrates compatibility with aliphatic amines and is proposed to proceed through an electrophilic nickel-stabilized acyl nitrenoid intermediate. nih.gov

For a target like this compound, these methods could be adapted by using pent-4-en-1-amine as the substrate in a homocoupling reaction or by coupling it with an appropriate nitrogen-based electrophile in a cross-coupling scenario. The choice of catalyst, ligand, and oxidant is crucial for achieving high yield and selectivity. acs.orgnih.gov

| Catalyst System | Amine Substrate | Coupling Partner | Key Characteristic | Ref. |

| CuCl/O₂ | Secondary Anilines | Self (Homocoupling) | Early example of metal-mediated N-N coupling | rsc.org |

| Ni(II) precatalyst | Aryl & Aliphatic Amines | O-Benzoylated Hydroxamates | Forms hydrazides; compatible with secondary aliphatic amines | nih.gov |

| Fe or Ir Catalysis | Secondary Anilines | O-Acyl Hydroxamates | Forms hydrazides via proposed metal-bound nitrenoid | nih.gov |

| Phosphetane/Hydrosilane | Nitroarenes | Anilines | Reductive cross-coupling to form unsymmetrical hydrazines | organic-chemistry.org |

Nucleophilic Displacement and Reductive Approaches

Classical yet robust, nucleophilic displacement and reductive methods remain highly relevant for hydrazine synthesis. These approaches often involve the reaction of a nitrogen nucleophile with an appropriate electrophile or the reduction of a hydrazone intermediate.

Nucleophilic substitution is a direct method for forming alkylhydrazines. This can involve the reaction of hydrazine, acting as a nucleophile, with an alkyl halide. For the synthesis of this compound, this would translate to reacting 1-halo-pent-4-ene with hydrazine. A significant challenge is controlling the regioselectivity and the degree of alkylation, as over-alkylation can lead to mixtures of products. researchgate.net Studies on the nucleophilic reactivities of hydrazines show that in both water and acetonitrile (B52724), hydrazine's reactivity is comparable to that of methylamine. acs.org Alternative methods involve the use of electrophilic aminating agents, such as oxaziridines, which can react with primary amines to afford N-Boc protected hydrazines. organic-chemistry.org

Reductive approaches often begin with the condensation of a carbonyl compound with hydrazine to form a hydrazone, which is subsequently reduced to the corresponding hydrazine. libretexts.org This two-step sequence is known as reductive hydrazination. For the target molecule, pent-4-enal would be condensed with hydrazine to form (pent-4-en-1-ylidene)hydrazine, followed by reduction. A variety of reducing agents can be employed. A facile method using trichlorosilane (B8805176) promoted by a Lewis base has been developed for the direct reductive hydrazination of various ketones and aldehydes with phenylhydrazines to yield 1,1-disubstituted hydrazines. acs.orgorganic-chemistry.org Furthermore, enzymatic methods using imine reductases (IREDs) have been shown to catalyze the reductive amination of carbonyls with hydrazines, offering a green and highly selective route to substituted hydrazines. nih.gov Nickel-catalyzed systems using hydrazine hydrate (B1144303) as both the nitrogen and hydrogen source have also proven effective for the reductive amination of aldehydes and ketones. rsc.org

Methodologies for Incorporating the Pent-4-en-1-yl Scaffold

The introduction of the pent-4-en-1-yl group, with its terminal olefin, is a key challenge. This can be accomplished by starting with a pre-functionalized five-carbon chain or by constructing the fragment on a pre-formed hydrazine core.

Olefinic Functionalization and Coupling Strategies

The most direct way to incorporate the pent-4-en-1-yl scaffold is to use a starting material that already contains this fragment. As mentioned previously, precursors like pent-4-en-1-ol medchemexpress.com, pent-4-enal, or 1-halo-pent-4-ene are ideal starting points for the methods described in section 2.1. For example, pent-4-en-1-ol can be oxidized to pent-4-enal for a reductive hydrazination approach, or converted to a tosylate or halide for a nucleophilic substitution reaction with hydrazine. medchemexpress.com

The formation of a hydrazone from an aldehyde or ketone is a foundational reaction. rsc.org The condensation of a carbonyl compound, such as a ketone, with hydrazine hydrate in a solvent like ethanol (B145695) is a standard procedure for synthesizing N-unsubstituted hydrazones, which are direct precursors to the target hydrazine upon reduction. orgsyn.org

Palladium-catalyzed coupling reactions offer a more sophisticated route. For instance, a palladium-catalyzed C-N bond coupling between aryl halides and arylhydrazines can furnish unsymmetrical N,N-diarylhydrazines. organic-chemistry.orgescholarship.org While focused on aryl groups, the principles of catalytic C-N bond formation could be extended. A more relevant strategy might be a palladium-catalyzed allylic substitution, where an allyl acetate (B1210297) reacts with an arylhydrazine nucleophile to create N,N-disubstituted hydrazines with high regioselectivity. organic-chemistry.org This highlights a pathway where a hydrazine moiety could be coupled with an olefin-containing fragment.

Furthermore, hydrazones themselves are versatile intermediates in carbon-carbon bond-forming reactions, which can indirectly lead to the desired scaffold. A ruthenium-catalyzed reaction has been developed for the enantioconvergent hydrobenzylation of allylic alcohols using aryl hydrazones as latent nucleophiles. acs.org This showcases the potential of using the reactivity of the C=N bond in hydrazones for complex molecular construction, where the pentenyl group could be part of either the hydrazone or the coupling partner.

| Strategy | Precursor 1 | Precursor 2 | Key Transformation | Ref. |

| Reductive Hydrazination | Pent-4-enal | Hydrazine | Hydrazone formation followed by reduction | libretexts.orgacs.orgrsc.org |

| Nucleophilic Substitution | 1-Halo-pent-4-ene | Hydrazine | SN2 reaction | researchgate.net |

| Hydrazone Formation | 1-(4-chlorophenyl)ethanone | Hydrazine hydrate | Condensation | orgsyn.org |

| Pd-Catalyzed Coupling | Aryl Halide | Benzophenone hydrazone | C-N coupling to form N-aryl hydrazone | organic-chemistry.org |

| Ru-Catalyzed Hydrobenzylation | Racemic Allylic Alcohol | Aryl Hydrazone | C-C bond formation using hydrazone as nucleophile | acs.org |

Synthesis via Carbon-Carbon Bond Formation Reactions

The construction of the pent-4-en-1-yl carbon skeleton and its attachment to the hydrazine functional group is a key strategic consideration. Modern synthetic methods offer several pathways to achieve this through the formation of critical carbon-carbon bonds.

One prominent approach involves the nickel-catalyzed alkenylation of ketones mediated by hydrazine. This method allows for the direct conversion of carbonyl compounds into alkenes. nih.govacs.org While broadly applicable, for the specific synthesis of this compound, a precursor ketone that can be transformed into the terminal alkene of the pentenyl chain would be required. The reaction proceeds via an in situ hydrazone formation, followed by nickel-catalyzed cross-coupling. nih.govacs.org

Another versatile strategy is the reductive amination of pent-4-enal with hydrazine or a protected hydrazine equivalent. This reaction, often carried out in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation, forms the N-C bond and subsequently reduces the resulting hydrazone to the desired hydrazine. researchgate.netncert.nic.in

Furthermore, the Gabriel synthesis, a classic method for preparing primary amines, can be conceptually extended to the synthesis of substituted hydrazines. wikipedia.orgjk-sci.comlibretexts.orgthermofisher.comnrochemistry.com This would involve the N-alkylation of a protected hydrazine derivative, such as a phthalimide-protected hydrazine, with a suitable pent-4-en-1-yl halide, like 5-bromopent-1-ene. The subsequent deprotection, often achieved by hydrazinolysis, would yield the target compound. wikipedia.org

A representative reaction scheme for the synthesis via reductive amination is shown below:

The yields for such carbon-carbon bond forming strategies leading to alkenylhydrazines can vary depending on the specific methodology and substrates employed. The following table provides a hypothetical overview of expected yields for different approaches based on literature for analogous reactions.

| Synthetic Approach | Key Reagents | Typical Yield (%) |

| Nickel-Catalyzed Alkenylation | Ketone precursor, Hydrazine, Ni Catalyst | 60-80 |

| Reductive Amination | Pent-4-enal, Hydrazine, NaBH3CN | 50-75 |

| Modified Gabriel Synthesis | 5-Bromopent-1-ene, Phthalimide-hydrazine | 45-70 |

Advanced Synthetic Techniques and Optimization for Research Scale Production

For the production of this compound on a research scale, optimization of reaction conditions to enhance yield, selectivity, and purity is paramount.

The use of transition metal catalysts is crucial in many modern synthetic approaches to functionalized hydrazines. Palladium and nickel-based catalytic systems have shown significant promise in the N-alkenylation of hydrazines and related compounds.

For instance, palladium-catalyzed allylic substitution reactions provide a direct route to N-allylhydrazines. While not directly forming a C-C bond to construct the pentenyl chain, these methods are highly efficient for attaching an existing allyl group to a hydrazine. Optimization of these systems involves the careful selection of ligands, which can influence both the catalytic activity and the selectivity of the reaction.

Nickel-catalyzed cross-coupling reactions, as mentioned earlier, are powerful for C-C bond formation. The choice of the nickel precursor and the ligand is critical for achieving high yields and preventing side reactions. For example, the use of specific bipyridine ligands in nickel catalysis has been shown to be effective in certain C-N coupling reactions. digitellinc.com

The following table summarizes some catalytic systems that could be adapted for the synthesis of this compound or its analogues, with expected improvements in yield.

| Catalytic System | Reaction Type | Potential Advantage | Anticipated Yield Improvement |

| Pd(PPh3)4 / Base | N-Allylation | Mild conditions, good functional group tolerance | Up to 85% |

| NiCl2(dppp) / Reductant | C-C Coupling | Use of less expensive metals | Up to 80% |

| Ru-complex / H2 | Reductive Amination | High chemoselectivity | Up to 90% |

While this compound itself does not possess a stereocenter, the synthesis of its analogues or more complex derivatives often requires precise control over stereochemistry and regiochemistry.

In the context of allylic substitution reactions, the regioselectivity (i.e., whether the nucleophile attacks the more or less substituted end of the allyl system) can often be controlled by the choice of catalyst and ligands. For the synthesis of terminally unsaturated hydrazines like the target compound, ensuring the reaction proceeds with high regioselectivity to avoid the formation of internal alkene isomers is critical.

Stereocontrol becomes important when chiral centers are present in the alkenyl chain or on the hydrazine moiety. Asymmetric catalysis, using chiral ligands on the metal center, can be employed to induce enantioselectivity. While not directly applicable to the parent compound, these principles are vital for the synthesis of chiral analogues.

Purification and Isolation Methodologies for High Purity Research Samples

The purification of this compound to obtain high-purity samples for research purposes requires careful consideration due to the compound's potential reactivity and the presence of impurities from the synthetic process.

Standard purification techniques such as distillation and crystallization can be employed. However, the presence of the reactive hydrazine group may necessitate the use of milder conditions to prevent decomposition. Vacuum distillation is often preferred to lower the boiling point and minimize thermal stress on the molecule.

Chromatographic methods are highly effective for the purification of hydrazines. Column chromatography using silica (B1680970) gel or alumina (B75360) can separate the desired product from starting materials, catalysts, and byproducts. The choice of eluent system is critical to achieve good separation. For polar compounds like hydrazines, a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.

In cases where the hydrazine is particularly sensitive or difficult to handle, it can be converted to a more stable derivative, such as a hydrazone or a Boc-protected hydrazine, for purification. The protecting group can then be removed in a subsequent step to yield the pure hydrazine.

A solid-phase extraction (SPE) technique has also been reported for the selective clean-up of compounds containing a hydrazine moiety, which could be adapted for the purification of this compound. organic-chemistry.org

The following table outlines common purification methods and their applicability to obtaining high-purity this compound.

| Purification Method | Principle | Applicability for this compound | Key Considerations |

| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Suitable for thermally stable hydrazines. | Requires careful temperature control to prevent decomposition. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Highly effective for removing polar and nonpolar impurities. | Choice of stationary and mobile phases is crucial for good resolution. |

| Crystallization | Formation of a solid crystalline product from a solution. | Can provide very high purity if a suitable solvent is found. | May be challenging if the compound is an oil at room temperature. |

| Derivatization/Deprotection | Temporary conversion to a more stable, easily purified derivative. | Useful for sensitive hydrazines. | Adds extra steps to the overall synthesis. |

| Solid-Phase Extraction | Selective retention on a solid support followed by elution. | Can be highly selective for specific functional groups. | Requires development of a specific SPE cartridge and protocol. |

Reactivity Profiles and Mechanistic Investigations of Pent 4 En 1 Yl Hydrazine

Reactivity of the Hydrazine (B178648) Nitrogen

The nitrogen atoms of the hydrazine group in (pent-4-en-1-yl)hydrazine are nucleophilic and readily participate in reactions with electrophilic species.

Condensation Reactions with Carbonyl Systems: Formation of Hydrazones and Related Derivatives

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. numberanalytics.com This reaction involves a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). numberanalytics.comwikipedia.org

The general mechanism for hydrazone formation is as follows:

Nucleophilic Attack: The hydrazine derivative attacks the carbonyl carbon, leading to a tetrahedral intermediate. numberanalytics.com

Proton Transfer: A proton is transferred, resulting in the formation of a new nitrogen-carbon bond. numberanalytics.com

Elimination of Water: The intermediate loses a water molecule to yield the final hydrazone product. numberanalytics.com

The formation of hydrazones from this compound is a key step in various synthetic sequences. For instance, these unsaturated hydrazones can undergo further transformations, such as intramolecular hydroamination, to generate heterocyclic compounds like pyrazolines. rsc.orgnih.gov The reaction of aldehydes or ketones with hydrazine is the initial step in the Wolff-Kishner reduction, a method for converting carbonyls into alkanes. wikipedia.orglibretexts.org

| Reactants | Reaction Type | Product | Significance |

|---|---|---|---|

| Aldehyde/Ketone + Hydrazine | Condensation | Hydrazone | Key intermediate in Wolff-Kishner reduction. wikipedia.orglibretexts.org |

| 1,3-Dicarbonyl Compound + Hydrazine | Condensation/Cyclization | Pyrazole (B372694) | Classical method for pyrazole synthesis. mdpi.com |

| α,β-Unsaturated Ketone + Hydrazine | Condensation/Cyclization | Pyrazoline | Synthesis of five-membered nitrogen heterocycles. researchgate.net |

| Pent-1-en-4-yn-3-one + Phenylhydrazine (B124118) | Cyclocondensation | 1-Aryl-3-ethynyl-4,5-dihydro-1H-pyrazoles | Formation of potentially biologically active pyrazoline derivatives. researchgate.net |

Nucleophilic Additions and Substitutions

The hydrazine moiety can act as a nucleophile in addition and substitution reactions. The nitrogen atoms can participate in nucleophilic substitution, enabling the introduction of different functional groups. evitachem.com In reactions with α-acylenaminoketones, the outcome is influenced by the nucleophilicity of the hydrazine and the reaction solvent. For example, reactions with phenylhydrazine in solvents like benzene (B151609) or methanol (B129727) lead to higher yields of pyrazoles. rsc.org

Transformations Involving the Terminal Alkene Moiety

The pent-4-en-1-yl group provides a terminal double bond that is susceptible to a variety of addition and cyclization reactions.

Cycloaddition Reactions, including [3+2] Cycloadditions

The terminal alkene of this compound derivatives can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition of nitrilimines with alkenes to form pyrazoles. mdpi.com In some cases, the initial hydrazone formed from the condensation of a hydrazine with an unsaturated ketone can undergo an intramolecular cyclization involving the alkene. For instance, the reaction of 5-phenylpent-1-en-4-yn-3-one with arylhydrazines leads to 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles through a process involving the carbonyl group and the terminal double bond. researchgate.net

Hydroamination and Related Addition Chemistry

Intramolecular hydroamination of unsaturated hydrazines and their derivatives is a powerful method for synthesizing nitrogen-containing heterocycles. cardiff.ac.uk For example, derivatives of this compound can undergo intramolecular hydroamination to yield substituted pyrrolidines. rsc.org Brønsted acid-promoted hydroamination of hydrazone-tethered olefins provides an efficient route to pyrazolines. rsc.orgnih.gov This reaction proceeds with high chemo- and regioselectivity under mild conditions. rsc.orgnih.gov Palladium-catalyzed hydroamination of β,γ-unsaturated hydrazones is another method to synthesize dihydropyrazoles through a 5-exo-trig cyclization. ccspublishing.org.cn

Visible-light photoredox catalysis has also been employed for the hydroamination of β,γ-unsaturated hydrazones, which involves the generation of N-centered hydrazonyl radicals. nih.govresearchgate.net

| Catalyst/Promoter | Substrate Type | Product | Key Features |

|---|---|---|---|

| Brønsted Acid | Hydrazone-tethered olefins | 5-Arylpyrazolines | High chemo- and regioselectivity, mild conditions. rsc.orgnih.gov |

| Palladium Catalyst | β,γ-Unsaturated hydrazones | Dihydropyrazoles | 5-exo-trig hydroamidation. ccspublishing.org.cn |

| Visible-light photocatalyst | β,γ-Unsaturated hydrazones | Pyrazolines | Involves N-centered hydrazonyl radicals. nih.govresearchgate.net |

| Platinum complex ([PtCl2(H2C=CH2)]2/PPh3) | γ- and δ-amino olefins | Pyrrolidines | Good functional group compatibility. nih.gov |

Olefin Metathesis and Associated Carbonyl-Olefin Metathesis Concepts

The terminal alkene of this compound derivatives can undergo ring-closing metathesis (RCM), a powerful reaction for the synthesis of unsaturated rings. wikipedia.org RCM is catalyzed by metal complexes, typically containing ruthenium, and proceeds through a metallacyclobutane intermediate. wikipedia.org This strategy is widely used to create five- to seven-membered rings. wikipedia.org For instance, N-sulfonyl- and N-acylpyrroles can be synthesized via RCM of diallylamines. organic-chemistry.org

Intramolecular Cyclization Pathways and Heterocycle Formation

The reactivity of this compound is notably influenced by the presence of transition metal catalysts, which facilitate a variety of intramolecular cyclization reactions. These processes are pivotal for the synthesis of complex nitrogen-containing heterocyclic compounds. The specific pathways and resulting products are highly dependent on the choice of metal catalyst and reaction conditions.

Transition Metal-Catalyzed Intramolecular Hydrohydrazination for N-Amino Lactam Synthesis

Intramolecular hydrohydrazination of alkenyl hydrazides, derived from this compound, presents a direct route to N-amino lactams. Platinum-based catalysts have proven particularly effective in mediating this transformation.

Dicationic (bpy)Pt(II) complexes are effective catalysts for the intramolecular hydrohydrazination of substituted hydrazides, leading to the formation of five- and six-membered N-amino lactams. nih.gov An effective catalyst system involves Pt(bpy)Cl₂ with AgOTf in a suitable solvent. nih.gov The reaction mechanism is proposed to proceed through several key steps:

N-H Activation: The initial step involves the activation of the N-H bond of the hydrazide by the platinum catalyst. nih.gov

Alkene Insertion: This is followed by the insertion of the alkene into the newly formed Pt-N bond. nih.gov

Protonation: The final step is the protonation of the resulting cyclized alkyl complex by another molecule of the hydrazide. This releases the N-amino lactam product and regenerates the active platinum-amidate catalyst, thus completing the catalytic cycle. nih.gov

Studies have identified two catalytically competent resting states: a 2:1 Pt-amidate complex for N-acetamido hydrazides and a Pt-alkyl complex of the cyclized pyrrolidinone for N-phthalimido hydrazides. nih.govcapes.gov.br

Table 1: Key Mechanistic Steps in Platinum-Catalyzed Intramolecular Hydrohydrazination

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | N-H activation of the hydrazide | Pt-amidate complex |

| 2 | Insertion of the alkene into the Pt-N bond | Cyclized Pt-alkyl complex |

| 3 | Protonation and product release | N-amino lactam and regenerated catalyst |

The platinum-catalyzed intramolecular hydrohydrazination of alkenyl hydrazides exhibits a high degree of regioselectivity. nih.gov The reaction exclusively yields the product of 5-exo cyclization, forming a five-membered ring. nih.gov This occurs at the proximal nitrogen atom of the hydrazine moiety. nih.gov Notably, there is no formation of the 6-endo cyclization product or reaction at the distal nitrogen atom. nih.gov This selectivity is a critical aspect of the synthetic utility of this method.

The regioselectivity in such intramolecular additions is often governed by the preference for forming five- or six-membered rings. acs.org In the context of platinum catalysis, the electronic effects of substituents on the alkyne can induce polarization, directing the heteroatom to attack the more electron-deficient carbon, which influences the regiochemical outcome. nih.gov

Table 2: Regioselectivity in Platinum-Catalyzed Cyclization

| Cyclization Mode | Observed Product | Rationale |

|---|---|---|

| 5-exo | Exclusively formed | Favorable formation of a five-membered ring |

| 6-endo | Not observed | Kinetically and thermodynamically less favorable |

Rhodium-Catalyzed Addition-Cyclization to Pyrazoles

Rhodium catalysts facilitate a distinct reaction pathway involving an addition-cyclization cascade of hydrazines with alkynes to produce highly substituted pyrazoles. organic-chemistry.orgbrandeis.edunih.gov This transformation proceeds under mild conditions and represents a formal [3+2] cycloaddition. organic-chemistry.org

A key and unexpected feature of the rhodium-catalyzed reaction is the cleavage of the C-N bond within the hydrazine substrate. organic-chemistry.orgbrandeis.edu This cascade reaction involves two main transformations: the addition of the C-N bond of the hydrazine to an alkyne, which is initiated by the C-N bond cleavage, followed by an intramolecular dehydration cyclization. organic-chemistry.orgbrandeis.edu The use of a [Cp*RhCl₂]₂ catalyst with NaOAc as an additive in MeCN has been shown to be effective. organic-chemistry.org

The efficiency of this reaction is influenced by the electronic properties of the substituents on the hydrazine, with electron-donating groups generally leading to higher yields. organic-chemistry.org

Mechanistic investigations suggest that the rhodium-catalyzed formation of pyrazoles is a stepwise process. organic-chemistry.org The proposed mechanism involves:

Intermediate Formation: The initial formation of a rhodium-containing intermediate.

Alkyne Coordination: Coordination of the alkyne to the rhodium center.

Nucleophilic Addition: A nucleophilic addition step.

Dehydration Cyclization: The final step is a dehydration cyclization to form the aromatic pyrazole ring. organic-chemistry.org

In related rhodium-catalyzed cycloadditions, such as the (4+1) cycloaddition of benzocyclobutenones and styrenes, a stepwise process involving β-hydride elimination and reductive elimination is favored over a direct reductive elimination. nih.gov Similarly, in [4+2] cycloadditions, a stepwise C-C bond cleavage and annulation pathway is likely. semanticscholar.orgrsc.org These examples highlight the prevalence of stepwise mechanisms in rhodium catalysis.

Other Intramolecular Ring-Forming Reactions

Beyond simple aminyl radical cyclizations, derivatives of this compound, such as β,γ-unsaturated hydrazones, undergo various intramolecular ring-forming reactions to yield heterocyclic structures like pyrazolines and pyrazolones. These transformations can be initiated under metal-free oxidative conditions or catalyzed by transition metals, offering divergent synthetic pathways. rsc.org

Under metal-free conditions, the oxidative cyclization of β,γ-unsaturated hydrazones can be controlled by the reaction atmosphere to produce different products. For instance, a 5-exo-trig cyclization can yield pyrazoline derivatives. rsc.org Transition metal catalysis provides alternative routes. Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones leads to the formation of pyrazole derivatives. organic-chemistry.orgacs.orgnih.gov This reaction proceeds through a hydrazonyl radical intermediate and involves a concurrent cleavage of the C=C bond. organic-chemistry.orgacs.orgnih.gov

Furthermore, manganese and cobalt catalysts have been employed in the aminocyclization of unsaturated hydrazones. nih.gov Aerobic manganese catalysis typically results in the formation of pyrazoline alcohols, whereas cobalt-salen catalysts can selectively produce pyrazoline aldehydes. nih.gov These methods expand the synthetic utility of the pent-4-enyl hydrazine scaffold, allowing for the creation of a diverse range of functionalized N-heterocycles. nih.gov

Advanced Mechanistic Elucidation Studies

The complex reactivity of this compound and its derivatives has prompted advanced mechanistic studies to understand the underlying reaction pathways, identify key intermediates, and map out the energetic landscapes of these transformations.

The intramolecular cyclization reactions involving the this compound framework are predominantly mediated by nitrogen-centered radicals. The generation of an aminyl radical (or a related hydrazonyl radical in the case of hydrazone derivatives) is a critical step. acs.org In copper-catalyzed aerobic cyclizations of unsaturated hydrazones, the reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.orgacs.orgnih.gov This intermediate is a type of nitrogen-centered radical whose formation is central to the subsequent bond-forming events. d-nb.info

The formation of these nitrogen-centered radicals often proceeds through a single-electron transfer (SET) mechanism. This process can initially generate a radical cation . nih.gov This radical cation is a transient species that, upon deprotonation, yields the more stable neutral aminyl or hydrazonyl radical, which is the key reactive intermediate responsible for the cyclization.

The subsequent reactivity of the aminyl radical is governed by established principles of radical chemistry. The pent-4-enylaminyl radical typically undergoes a highly favored 5-exo-trig cyclization to form a five-membered ring containing a primary carbon-centered radical, which is then trapped to give the final product. acs.org The efficiency and regioselectivity of this cyclization are hallmarks of aminyl radical reactivity. lboro.ac.uk

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of the complex cyclization reactions of this compound derivatives. nih.gov These studies provide detailed insights into the structures of transition states and the energy profiles of the reaction pathways, which helps to explain experimentally observed reactivity and selectivity. rsc.org

For neutral aminyl radical cyclizations, computational analyses have been performed to calculate the energetics of the cyclization pathway. nih.gov The transition states are often modeled based on the Beckwith-Houk model, which predicts that the cyclization proceeds through a chair-like transition state where substituents prefer a pseudo-equatorial position. acs.org

Table 1: Calculated Energetics for 5-exo Aminyl Radical Cyclization

| Parameter | Value (kcal/mol) |

| Pre-cyclization Conformational Energy | Significant contribution to overall barrier |

| Cyclization Activation Barrier (Barrier 1) | 9.3 – 14.2 |

| Reverse Reaction Barrier | 15.4 – 26.9 |

| Overall Reaction Thermodynamics (N-radical to C-radical) | Exothermic |

| Data derived from computational studies on related 5-exo aminyl radical cyclization systems. nih.gov |

These computational results indicate that the initial 5-exo cyclization is typically irreversible under most conditions due to the high energy barrier for the reverse reaction and the exothermic nature of the forward reaction. nih.gov Furthermore, theoretical models help explain the low stereoselectivity observed in some amidyl radical cyclizations, suggesting that the sp² character of the adjacent carbonyl group can lead to a flattening of the transition state geometry. warwick.ac.uk Computational methods have also been developed to predict the feasibility and yield of disfavored transformations, such as 6-endo-trig radical cyclizations, by analyzing a range of calculated physical descriptors. chemrxiv.org

Applications of Pent 4 En 1 Yl Hydrazine As a Versatile Synthetic Building Block in Academic Research

Construction of Complex Nitrogen-Containing Heterocyclic Scaffolds

The dual functionality of (Pent-4-en-1-yl)hydrazine provides a powerful platform for the synthesis of a variety of nitrogen-containing heterocycles. The hydrazine (B178648) group can readily participate in condensation and cyclization reactions, while the pentenyl chain offers a handle for further functionalization or can be directly involved in the ring-forming process.

Synthesis of Pyrazoles and Pyrazolines

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds that are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The synthesis of these structures often relies on the reaction of a hydrazine derivative with a 1,3-dielectrophilic species.

In this context, this compound can be effectively utilized in reactions with various 1,3-dicarbonyl compounds or their equivalents to furnish N-substituted pyrazoles. The general mechanism involves the initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. The pentenyl substituent on the nitrogen atom provides a site for further chemical modification.

Pyrazolines can be synthesized through the reaction of this compound with α,β-unsaturated carbonyl compounds, known as chalcones. This reaction proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and dehydration. The resulting pyrazoline bears the pentenyl group on the nitrogen atom.

| Reactant for this compound | Product Heterocycle | General Reaction Conditions |

| 1,3-Diketone | N-(Pent-4-en-1-yl)pyrazole | Acid or base catalysis, often with heating |

| α,β-Unsaturated Ketone (Chalcone) | N-(Pent-4-en-1-yl)pyrazoline | Refluxing in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid |

This table presents plausible reaction pathways for this compound based on established reactivity patterns of hydrazines.

Access to N-Amino Lactams and Related Fused-Ring Systems

N-Amino lactams are cyclic amides bearing an amino group on the nitrogen atom. These structures are key intermediates in the synthesis of various biologically active compounds. While direct synthesis of N-amino lactams using this compound is not extensively documented, its structural features suggest potential routes to these and related fused-ring systems.

One conceptual approach involves the intramolecular cyclization of a derivative of this compound where the terminal alkene has been functionalized to carry a carboxylic acid or ester group. For instance, oxidative cleavage of the double bond to a carboxylic acid, followed by activation and intramolecular amide bond formation, could potentially lead to the formation of a six-membered N-amino lactam.

Furthermore, the alkene moiety in this compound can participate in cycloaddition reactions. For example, a [4+2] cycloaddition with a suitable diene could generate a cyclohexene (B86901) ring, which could then be further elaborated to create a fused bicyclic system containing an N-amino lactam motif after manipulation of the hydrazine functionality.

Derivatization Towards Other Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles beyond pyrazoles and N-amino lactams. The hydrazine functionality is a key precursor for the formation of various five- and six-membered rings.

For example, reaction with β-ketoesters can lead to the formation of pyrazolones, which are important scaffolds in medicinal chemistry. Additionally, condensation with 1,2-dicarbonyl compounds can afford pyridazines. The pentenyl group in these resulting heterocycles remains available for subsequent transformations, such as cross-metathesis, hydroboration-oxidation, or polymerization, thereby increasing the molecular diversity accessible from this starting material.

Role in Multi-Component and Tandem Reaction Sequences

The presence of two distinct reactive sites in this compound makes it an ideal candidate for use in multi-component and tandem reactions, which are highly efficient strategies for the rapid assembly of complex molecules from simple precursors.

Cascade Reactions Utilizing Both Hydrazine and Alkene Functionalities

A key advantage of this compound is the potential for designing cascade reactions where both the hydrazine and the alkene moieties participate in a sequential manner. For instance, an initial reaction at the hydrazine center can be used to construct a heterocyclic core, followed by an intramolecular reaction involving the tethered pentenyl group.

An example of such a cascade could be an intramolecular Heck reaction. After the formation of an N-(pent-4-en-1-yl) substituted heterocycle (e.g., a pyrazole or an indole), the palladium-catalyzed intramolecular coupling of an appropriately introduced aryl halide with the terminal alkene could lead to the formation of a new fused-ring system. This strategy allows for the rapid construction of complex polycyclic architectures in a single operational step.

| Reaction Type | Description | Potential Product |

| Intramolecular Heck Reaction | Following heterocycle formation, a palladium-catalyzed cyclization between an aryl halide on the heterocycle and the pentenyl chain. | Fused bicyclic or tricyclic systems. |

| Ring-Closing Metathesis (RCM) | After derivatization of the heterocycle with another terminal alkene, RCM can be used to form a large macrocycle. | Macrocyclic heterocyclic compounds. |

This table outlines potential cascade reactions involving this compound, demonstrating its utility in advanced synthetic strategies.

Development of Novel Synthetic Routes to Complex Organic Molecules

The unique combination of a nucleophilic hydrazine and a reactive alkene in one molecule opens up possibilities for the development of novel synthetic routes to complex organic molecules that might be difficult to access through traditional methods. Multi-component reactions (MCRs) involving this compound, an aldehyde, and a third component like a β-ketoester or malononitrile (B47326) could lead to the one-pot synthesis of highly functionalized heterocyclic systems.

In such an MCR, the hydrazine would react with the β-ketoester to form a pyrazolone (B3327878) intermediate, which could then undergo a Knoevenagel condensation with the aldehyde, followed by a Michael addition of malononitrile and subsequent cyclization. The pentenyl group would be retained in the final product, offering a site for further diversification. The ability to combine multiple bond-forming events in a single pot with high atom economy makes this compound a valuable tool in the quest for more efficient and sustainable synthetic methodologies.

Precursor in Exploratory Medicinal Chemistry Synthetic Programs (Focus on Methodological Contributions)

The dual functionality of this compound makes it a potentially valuable tool for medicinal chemists, particularly in the construction of novel molecular frameworks.

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The ability to rapidly construct a variety of molecular scaffolds from a single starting material is a cornerstone of this approach. This compound is theoretically well-suited for this purpose. The hydrazine group can participate in a wide range of cyclization reactions, while the pentenyl chain offers a handle for further diversification.

One of the most well-established reactions of hydrazines is their condensation with dicarbonyl compounds or their equivalents to form five- and six-membered heterocycles. For instance, reaction with 1,3-dicarbonyl compounds, such as 2,4-pentanedione, readily yields pyrazoles. wikipedia.org In the case of this compound, this would lead to a pyrazole core bearing a pentenyl side chain. This terminal alkene can then be subjected to a host of subsequent reactions—such as Heck coupling, hydroboration-oxidation, or epoxidation—to introduce a wide array of substituents and create a library of related but structurally distinct molecules.

Furthermore, the terminal alkene itself can participate in cyclization reactions. For example, intramolecular hydrohydrazination could potentially be catalyzed by transition metals to form substituted piperidines or other nitrogen-containing heterocycles, depending on the reaction conditions. The reaction of hydrazines with α,β-unsaturated carbonyl compounds is a common route to pyrazolines, which are themselves biologically interesting scaffolds. sci-hub.sedergipark.org.tr

Illustrative Scaffold Synthesis from this compound

| Starting Material | Reagent | Potential Scaffold |

| This compound | 2,4-Pentanedione | 1-(Pent-4-en-1-yl)-3,5-dimethyl-1H-pyrazole |

| This compound | Ethyl acetoacetate | 5-Methyl-2-(pent-4-en-1-yl)-2,4-dihydro-3H-pyrazol-3-one |

| This compound | α,β-Unsaturated aldehyde | Substituted Pyrazoline |

This table presents hypothetical, yet chemically plausible, transformations to illustrate the potential of this compound in scaffold generation.

The strategic placement of two reactive functional groups in this compound could offer solutions for the synthesis of complex or "difficult-to-synthesize" heterocyclic cores. Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly attractive in this context.

For example, a hypothetical tandem reaction could involve the initial formation of a hydrazone from this compound and an appropriate carbonyl compound, followed by an intramolecular ene reaction or a metathesis reaction involving the pentenyl chain. Such a strategy could provide rapid access to bicyclic or polycyclic systems that would otherwise require lengthy, multi-step syntheses.

Another potential application lies in the synthesis of constrained bicyclic structures. The formation of an N-N bond is a key step in many heterocyclic syntheses. The hydrazine moiety of this compound provides this linkage, and the tethered alkene offers a means to construct a second ring. For instance, an intramolecular [3+2] cycloaddition of a derived nitrilimine with the tethered alkene could lead to the formation of a pyrazoline-fused ring system, a scaffold of potential interest in medicinal chemistry.

Contributions to Materials Science Research (Focus on Synthetic Routes to Functional Monomers/Polymers)

The reactivity of this compound also suggests its potential utility in the field of materials science, particularly in the synthesis of novel monomers and functional polymers.

A key requirement for a molecule to be a useful monomer is the presence of a polymerizable group. The terminal alkene of this compound can, in principle, undergo polymerization via radical, cationic, or coordination polymerization methods. However, the free hydrazine group might interfere with many of these processes. Therefore, a more likely approach would involve the protection or derivatization of the hydrazine moiety prior to polymerization.

For example, the hydrazine could be converted into a hydrazone or a Boc-protected hydrazine. The resulting monomer, now containing a stable derivative of the hydrazine and a polymerizable alkene, could be used to create novel polymer architectures. Post-polymerization, the protecting group could be removed to unmask the hydrazine functionality along the polymer backbone, leading to a functional polymer.

Potential Monomers Derived from this compound

| Monomer Name | Synthetic Precursor | Potential Polymerization Method |

| Acetone (B3395972) (pent-4-en-1-yl)hydrazone | This compound, Acetone | Radical Polymerization |

| tert-Butyl 2-(pent-4-en-1-yl)hydrazine-1-carboxylate | This compound, Di-tert-butyl dicarbonate | Radical Polymerization, ROMP |

This table provides hypothetical examples of monomers that could be synthesized from this compound.

Polymers containing hydrazine or hydrazone units in their structure can exhibit a range of interesting properties. These groups can act as ligands for metal ions, suggesting applications in areas such as heavy metal sequestration or catalysis. The basicity of the hydrazine unit can also be exploited to create pH-responsive materials.

By first synthesizing a polymer from a protected derivative of this compound, and then deprotecting the hydrazine units, a so-called "poly(alkenyl-hydrazine)" could be produced. Such a material would be a reactive polymer scaffold. The hydrazine units along the polymer chain could be further functionalized with a variety of electrophiles, allowing for the creation of a library of related polymers with tailored properties. This approach is analogous to the well-established use of poly(acryloyl hydrazide) as a functional polymer scaffold. bham.ac.uk

Furthermore, the reaction of these polymeric hydrazine units with aldehydes or ketones would result in materials bearing hydrazone linkages. Hydrazones are known to be dynamic covalent bonds, meaning they can form and break reversibly under certain conditions. This property could be exploited to create self-healing polymers or dynamic hydrogels. For example, a cross-linked material formed using hydrazone bonds could potentially be designed to dissociate and re-form upon changes in pH or temperature.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization of Pent 4 En 1 Yl Hydrazine and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (Pent-4-en-1-yl)hydrazine. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular architecture can be assembled.

¹H and ¹³C NMR Chemical Shift Analysis of Functional Groups

The ¹H and ¹³C NMR spectra of this compound are defined by the chemical shifts corresponding to its distinct functional groups: the terminal alkene, the aliphatic chain, and the hydrazine (B178648) moiety. docsity.com Chemical shift values are influenced by the local electronic environment of each nucleus, with electronegative atoms like nitrogen causing a downfield shift (higher ppm values). libretexts.orgfiveable.me

In the ¹H NMR spectrum, the protons of the terminal vinyl group are expected to appear in the range of δ 4.9-5.9 ppm. The protons on the carbon adjacent to the hydrazine group would likely be found around δ 2.5-3.0 ppm due to the deshielding effect of the nitrogen atoms. The remaining methylene (B1212753) protons in the alkyl chain would resonate between δ 1.3 and 2.1 ppm. libretexts.org The labile protons of the -NH₂ group can appear over a broad range and may be identified by their exchange with D₂O. nd.edu

The ¹³C NMR spectrum provides complementary information. youtube.com The carbons of the C=C double bond are anticipated in the downfield region, typically between 114 and 139 ppm. oregonstate.edu The carbon atom bonded directly to the hydrazine nitrogen atoms would be shifted downfield to approximately δ 40-60 ppm. The other sp³ hybridized carbons of the pentyl chain would appear in the upfield region of the spectrum. docsity.com

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H₂C= | ~4.9-5.1 | Doublet of doublets |

| =CH- | ~5.7-5.9 | Multiplet |

| -CH₂-CH= | ~2.0-2.2 | Multiplet |

| -CH₂-CH₂-N | ~1.5-1.7 | Multiplet |

| -CH₂-N | ~2.7-2.9 | Triplet |

| -NH₂ | Broad (variable) | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| H₂C = | ~115 |

| =C H- | ~138 |

| -C H₂-CH= | ~30-35 |

| -C H₂-CH₂-N | ~25-30 |

| -C H₂-N | ~45-55 |

2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are employed. pitt.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. youtube.com For this compound, cross-peaks would be observed between adjacent protons in the pentenyl chain, confirming the sequence of the methylene groups and their connection to the vinyl group and the hydrazine-bearing carbon.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com This is crucial for assigning each carbon signal to its attached proton(s). For example, the ¹³C signal at ~115 ppm would show a correlation to the ¹H signals at ~4.9-5.1 ppm, confirming the =CH₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, which is critical for determining the stereochemistry of reaction products. diva-portal.org

Mass Spectrometry (MS) in Reaction Monitoring and Identification of Novel Compounds

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound, confirm its elemental composition, and elucidate the structure of novel products formed during its reactions.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For this compound (C₅H₁₂N₂), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but different elemental compositions. This is indispensable when identifying unknown products from reactions where atoms may have been added or removed.

Elucidation of Fragmentation Pathways

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. libretexts.org For this compound, the fragmentation is influenced by the terminal alkene and the hydrazine group.

A key fragmentation process for amines and hydrazines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This is often a dominant fragmentation pathway. miamioh.edu Another likely fragmentation would be the loss of the allyl group (C₃H₅), leading to a resonance-stabilized cation, a common pattern for alkenes. youtube.com Analysis of these fragmentation patterns is crucial for distinguishing between isomers and for identifying the structure of reaction products where the original molecule has been modified. researchgate.net

Predicted Key Fragmentation Ions for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 100 | [C₅H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 85 | [C₅H₁₁N]⁺ | Loss of NH₂ |

| 71 | [C₄H₉N₂]⁺ | Loss of CH₃ |

| 59 | [C₃H₉N₂]⁺ | Alpha-cleavage |

| 41 | [C₃H₅]⁺ | Allyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. researchgate.net They are used to quickly identify and confirm the presence of key functional groups in this compound and its derivatives.

N-H Stretching: The hydrazine group will exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as one or two sharp bands in the 3300-3400 cm⁻¹ region.

C-H Stretching: The sp² hybridized C-H bonds of the alkene will show a stretching vibration above 3000 cm⁻¹, while the sp³ C-H bonds of the alkyl chain will appear just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretch will give rise to a peak around 1640-1650 cm⁻¹. This band may be weak in the IR spectrum but is often strong and sharp in the Raman spectrum.

N-H Bending: The scissoring vibration of the -NH₂ group is expected in the range of 1590-1650 cm⁻¹, potentially overlapping with the C=C stretch in the IR spectrum.

=C-H Bending: Out-of-plane bending vibrations for the terminal alkene group produce strong bands in the IR spectrum, typically around 910 cm⁻¹ and 990 cm⁻¹.

The combination of these spectroscopic methods provides a powerful and comprehensive approach to the characterization of this compound and its reaction products, enabling detailed structural elucidation and reaction monitoring.

X-ray Crystallography for Definitive Structural and Stereochemical Assignment of Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. nih.govthepharmajournal.comwikipedia.org While this compound itself is a liquid at room temperature, its solid derivatives, such as hydrazones or N-acylhydrazines, are prime candidates for this powerful analytical technique. The insights gained from X-ray crystallography are invaluable for confirming connectivity, and more importantly, for assigning the stereochemistry of any new chiral centers or geometric isomers formed during a reaction.

The process begins with the synthesis of a suitable crystalline derivative of this compound. A common strategy for hydrazines is the reaction with a carbonyl compound (an aldehyde or ketone) to form a stable hydrazone. For instance, reaction with a substituted benzaldehyde (B42025) could yield a crystalline N'-(arylmethylene)pent-4-en-1-yl)hydrazine. Obtaining high-quality single crystals is often the most challenging step, requiring careful control of crystallization conditions such as solvent, temperature, and concentration. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots of varying intensities. wikipedia.orglibretexts.org The analysis of this diffraction pattern allows for the calculation of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.

For a hypothetical hydrazone derivative of this compound, X-ray crystallography would provide precise data on:

Bond lengths and angles: Confirming the expected covalent structure.

Conformation: Determining the spatial arrangement of the pentenyl chain and the hydrazine moiety.

Stereochemistry: Unambiguously assigning the E/Z configuration of the C=N double bond in the hydrazone.

Intermolecular interactions: Revealing hydrogen bonding and other non-covalent interactions in the crystal lattice, which can influence the compound's physical properties.

The data obtained from an X-ray crystallographic analysis is typically presented in a table of crystallographic parameters. Below is an illustrative example of what such a table might contain for a hypothetical derivative.

Table 1: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₅N₂Cl |

| Formula Weight | 222.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 5.432(1) |

| c (Å) | 21.567(4) |

| β (°) | 98.76(3) |

| Volume (ų) | 1173.4(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.261 |

Chromatographic Techniques for Separation, Purity Assessment, and Isolation in Research Contexts

Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and analysis of compounds in a mixture. For a research program involving this compound, various chromatographic techniques would be employed at different stages, from monitoring reaction progress to isolating pure products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.commdpi.com Due to the high polarity and potential for thermal degradation of hydrazines, direct analysis can be challenging. A common and effective strategy is the derivatization of the hydrazine to a more volatile and less polar compound. researchgate.netnih.gov

For this compound, a likely derivatization agent would be acetone (B3395972), which reacts to form the corresponding acetone azine. sielc.com This derivative is more amenable to GC analysis. The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

A typical GC-MS analysis of a reaction mixture containing this compound would provide:

Retention Time: The time it takes for a compound to travel through the GC column, which is characteristic of that compound under specific conditions.

Mass Spectrum: A fragmentation pattern that can be used to identify the compound and elucidate its structure.

Below is a hypothetical table of GC-MS data for the analysis of a crude reaction mixture.

Table 2: Hypothetical GC-MS Data for a Derivatized Reaction Mixture

| Retention Time (min) | Major m/z Fragments | Tentative Identification |

|---|---|---|

| 4.2 | 57, 71, 99 | Unreacted Starting Material |

| 6.8 | 112, 97, 69 | Acetone Azine of this compound |

| 8.1 | 154, 139, 83 | By-product 1 |

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, particularly those that are not sufficiently volatile or stable for GC. nih.govnih.gov This makes it well-suited for the analysis of many reaction products of this compound, such as hydrazones, pyrazoles, or other heterocyclic compounds formed from reactions involving the double bond and the hydrazine moiety.

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is the most common mode. nih.gov

For the analysis of reaction products of this compound, HPLC with a UV detector is a standard approach, as many of the likely products will contain chromophores. The data from an HPLC analysis can be used to assess the purity of a sample, quantify the components of a mixture, and track the progress of a reaction.

Table 3: Hypothetical HPLC Data for the Analysis of a Purified Reaction Product

| Retention Time (min) | Peak Area (%) | Wavelength of Max. Absorbance (nm) |

|---|---|---|

| 2.1 | 1.2 | 220 |

| 3.5 | 98.5 | 275 |

This data would suggest a sample purity of 98.5% based on the relative peak areas.

Preparative Chromatography for Scale-Up Purification

When a research project requires a larger quantity of a purified compound than what is typically handled by analytical HPLC, preparative chromatography is employed. youtube.comyoutube.comthermofisher.comyoutube.com This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle larger sample loads.

Both flash chromatography and preparative HPLC are common methods for scale-up purification.

Flash Chromatography: Often used for routine purifications, it employs a lower pressure and larger particle size stationary phase (typically silica (B1680970) gel) than HPLC, making it a rapid and cost-effective method for separating gram-scale quantities of material. youtube.com

Preparative HPLC: This method provides higher resolution and is used for more challenging separations or when very high purity is required. It uses smaller particle size stationary phases and higher pressures, similar to analytical HPLC but with larger column dimensions. thermofisher.comyoutube.com

The choice between these techniques would depend on the specific separation challenge and the amount of material to be purified. For instance, after a reaction to synthesize a derivative of this compound, an initial purification of the crude product might be performed using flash chromatography. If further purification is needed to isolate a minor product or remove a closely eluting impurity, preparative HPLC would be the method of choice. The fractions collected from the preparative separation would then be analyzed by analytical HPLC to confirm their purity.

Theoretical and Computational Investigations of Pent 4 En 1 Yl Hydrazine Reactivity and Structure

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Ab initio calculations, can provide deep insights into the electronic environment and reactivity of (Pent-4-en-1-yl)hydrazine.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) moiety, specifically the lone pair electrons of the nitrogen atoms, making it a potential nucleophile. The LUMO would likely be distributed across the antibonding orbitals, including the C=C bond of the pentenyl group. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital, electron donor capability |

| LUMO | 1.2 | Lowest Unoccupied Molecular Orbital, electron acceptor capability |

| HOMO-LUMO Gap | 9.7 | Indicator of chemical reactivity and stability |

Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is crucial for understanding its interactions. An electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

In this compound, the ESP map would be expected to show a negative potential around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons. researchgate.net This region would be the primary site for electrophilic attack. The alkene group might also exhibit a region of negative potential associated with the pi-electron cloud.

Conformational Analysis and Potential Energy Surface Studies

The three-dimensional structure and flexibility of a molecule are critical to its reactivity and interactions. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Identification of Stable Conformers and Energy Minima

This compound possesses significant conformational flexibility due to the rotatable single bonds in the pentenyl chain and the N-N and C-N bonds of the hydrazine group. A systematic conformational search would be necessary to identify the various low-energy conformers. These conformers would represent local minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound. medchemexpress.com By simulating the motion of atoms over time, MD can explore the accessible conformational space and identify the preferred conformations and the transitions between them. This information is valuable for understanding how the molecule might adapt its shape to interact with other molecules or to undergo a reaction.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions and for predicting their rates. For this compound, this could involve studying its reactions as a nucleophile, its potential for cyclization, or its decomposition pathways.

The reaction of hydrazines with α,β-unsaturated carbonyl compounds to form pyrazolines is a well-studied process that could be analogous to potential intramolecular reactions of this compound. researchgate.netresearchgate.net Theoretical calculations can be used to map out the reaction pathway, identify transition states, and calculate activation energies. This information is crucial for understanding the feasibility and selectivity of a reaction. For instance, the initial step in many reactions involving hydrazines is the nucleophilic attack of the hydrazine nitrogen on an electrophilic center. mdpi.com

Table 2: Hypothetical Calculated Activation Energies for Potential Reactions of this compound

| Reaction Type | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Addition | TS1 | 15-20 |

| Intramolecular Cyclization | TS2 | 25-30 |

| Hydrogen Abstraction | TS3 | 35-40 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from computational modeling of reaction mechanisms.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry is also an invaluable tool for predicting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of a compound by comparing the theoretical spectra with experimental data. For a novel or uncharacterized compound like this compound, theoretical predictions of its NMR, IR, and Raman spectra would be particularly useful.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Quantum mechanical calculations can predict these chemical shifts with a reasonable degree of accuracy.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 61.2 |

| H1 (on C1) | 2.85 | - |

| C2 | - | 30.5 |

| H2 (on C2) | 1.60 | - |

| C3 | - | 32.1 |

| H3 (on C3) | 2.15 | - |

| C4 | - | 138.5 |

| H4 (on C4) | 5.80 | - |

| C5 | - | 115.0 |

| H5 (on C5) | 5.00, 4.95 | - |

| N (hydrazine) | 3.5 (broad) | - |

The predicted chemical shifts in Table 3, based on hypothetical GIAO (Gauge-Including Atomic Orbital) calculations at the B3LYP/6-311+G(d,p) level of theory, provide a theoretical fingerprint of the molecule. The protons on the carbon adjacent to the hydrazine group (H1) are predicted to be the most deshielded among the aliphatic protons due to the electron-withdrawing nature of the nitrogen atoms. The olefinic protons (H4, H5) are expected to appear at the downfield end of the spectrum, which is characteristic of protons on a double bond. The broadness of the hydrazine proton signal is anticipated due to quadrupole broadening from the nitrogen nuclei and potential chemical exchange. These predicted values can serve as a guide for the interpretation of experimental NMR spectra of this compound, should it be synthesized.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. Computational methods can calculate these vibrational frequencies, which, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, can show excellent agreement with experimental spectra.

Table 4: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| N-H stretch (asymmetric) | 3350 | 3300-3400 |

| N-H stretch (symmetric) | 3280 | 3250-3350 |

| C-H stretch (sp²) | 3080 | 3050-3150 |

| C-H stretch (sp³) | 2950-2850 | 2960-2850 |

| C=C stretch | 1645 | 1640-1680 |

| N-H bend | 1610 | 1590-1650 |

| C-N stretch | 1120 | 1020-1250 |

The calculated vibrational frequencies in Table 4, obtained from hypothetical frequency calculations at the B3LYP/6-311+G(d,p) level, highlight the expected key features in the IR and Raman spectra of this compound. The characteristic N-H stretching vibrations of the hydrazine group are predicted in the 3280-3350 cm⁻¹ region. The C=C stretching vibration of the terminal alkene is predicted around 1645 cm⁻¹, a typical value for an isolated double bond. The presence of these distinct vibrational modes in an experimental spectrum would provide strong evidence for the successful synthesis of this compound.

Emerging Research Directions and Future Perspectives in Pent 4 En 1 Yl Hydrazine Chemistry

Development of Novel Catalytic Systems for Tailored Transformations

The dual functionality of (Pent-4-en-1-yl)hydrazine makes it an ideal substrate for advanced catalytic transformations. Research into tailored catalytic systems is poised to unlock a wide array of selective functionalizations of both the hydrazine (B178648) and the alkene moieties.

Transition-metal catalysis offers powerful tools for the derivatization of alkenyl hydrazines. Palladium-catalyzed reactions, for instance, are highly effective for the formation of N,N-disubstituted hydrazines through allylic substitution of substrates like allyl acetates with arylhydrazines. organic-chemistry.org This methodology could be adapted for the selective N-alkylation of this compound. Similarly, nickel-catalyzed systems, which have been successfully used for the alkenylation of ketones mediated by hydrazine, present an intriguing possibility for intramolecular cyclization or intermolecular coupling reactions involving the alkene portion of the molecule. researchgate.net

Gold-catalyzed hydrohydrazination of terminal alkynes provides a direct route to hydrazones, and similar catalytic systems could be explored for the intramolecular cyclization of this compound or its intermolecular reactions with other unsaturated systems. nih.gov The development of catalysts that can distinguish between the nucleophilic hydrazine group and the reactive alkene is a key challenge. Future work will likely focus on designing ligand-modified catalysts that can direct the reactivity towards a specific site, enabling either selective N-functionalization, alkene modification, or tandem reactions that engage both parts of the molecule.

Table 1: Potential Catalytic Transformations of this compound

| Catalyst Type | Potential Reaction | Product Class |

|---|---|---|

| Palladium(0) | Intermolecular N-Arylation/Alkylation | Substituted Hydrazines |

| Nickel(0)/Ni(II) | Intramolecular Hydroamination/Cyclization | Cyclic Hydrazines (e.g., Piperidazines) |

| Gold(I) | Intramolecular Cyclization | Nitrogen-containing Heterocycles |

Exploration of Photoredox and Electrochemical Methods in Hydrazine Chemistry

Photoredox and electrochemical catalysis represent frontiers in organic synthesis, offering mild and sustainable alternatives to traditional methods. The terminal alkene and the oxidizable hydrazine group in this compound make it an excellent candidate for exploration with these techniques.

Organic photoredox catalysis has enabled the metal-free trifluoromethyl-hydrazination of both conjugated and isolated alkenes. acs.org This type of radical addition cascade pathway could be directly applied to this compound, allowing for the simultaneous functionalization of the double bond and incorporation of a trifluoromethyl group, a valuable motif in medicinal chemistry. Furthermore, recent advances have shown that highly reducing photoredox catalysts can generate alkyl carbanion equivalents from aryl alkenes, which can then react with various electrophiles. chemrxiv.org Applying this concept to this compound could unlock novel C-C bond-forming reactions at the terminal carbon of the pentenyl chain.

Electrochemistry offers a complementary approach. The electro-oxidation of hydrazine at modified electrodes is a well-studied process, often involving a four-electron transfer to release nitrogen gas. jchemrev.com The electrochemical behavior of this compound could be harnessed for synthetic transformations, potentially leading to radical-mediated cyclizations or couplings. Modified electrodes, such as those using nickel hydroxide (B78521) nanoplatelets or conducting polymers, have shown enhanced activity for hydrazine oxidation and could be tailored for selective transformations of unsaturated hydrazines. jchemrev.comnih.gov

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic route design, prioritizing safety, efficiency, and minimal environmental impact. This compound chemistry is well-suited for integration into these modern methodologies.